molecular formula C9H17NO B1590408 4-Cyclopentylmorpholine CAS No. 39198-78-2

4-Cyclopentylmorpholine

Cat. No. B1590408
CAS RN: 39198-78-2
M. Wt: 155.24 g/mol
InChI Key: WQSGOPRYLPXKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 4-Cyclopentylmorpholine is an organic compound with the chemical formula C<sub>9</sub>H<sub>17</sub>NO .

  • It is a colorless liquid with an amine-like odor.

  • Soluble in many organic solvents at room temperature, but insoluble in water.

  • Good stability and low volatility.

  • Used as a solvent in organic synthesis, for catalyst preparation, and to study organic compound reactions and catalyst activity.





  • Synthesis Analysis



    • Prepared by reacting cyclopentanone and sodium quinolate in an appropriate solvent.

    • Safe operation in a chemical laboratory is essential.





  • Molecular Structure Analysis



    • Molecular formula: C<sub>9</sub>H<sub>17</sub>NO .

    • Average mass: 155.237 Da .

    • Monoisotopic mass: 155.131012 Da .





  • Chemical Reactions Analysis



    • 4-Cyclopentylmorpholine acts as an agonist of mu and kappa opioid receptors.

    • Morphine-6-glucuronide is responsible for approximately 85% of the response observed by morphine administration.





  • Physical And Chemical Properties Analysis



    • Soluble in organic solvents, insoluble in water.

    • Stable and low volatility.




  • Scientific Research Applications

    • Synthesis and Antimicrobial Activity : 4-Cyclopentylmorpholine derivatives have been explored for their antimicrobial properties. A study focused on synthesizing these derivatives for increased microbial intracellular concentration and decreased microbial resistance, indicating potential applications in the development of new antimicrobial agents (D. Kardile & N. Kalyane, 2010).

    • Antitumor and Anticancer Research : This compound has been investigated for its antitumor mechanisms and applications. For instance, a study involving the synthesis of a hydrophilic prodrug showed promising antitumor activity in animal models, suggesting potential for clinical trials in cancer treatment (Li-Chen Chou et al., 2010). Additionally, another research demonstrated the use of morpholine derivatives in the study of histone deacetylase inhibitors for cellular imaging, which is crucial in cancer research (Cassandra L. Fleming et al., 2015).

    • Physicochemical Properties and Biodegradability : Studies have been conducted on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids, examining their physicochemical properties, cytotoxicity, and biodegradability. This research is significant for understanding the environmental impact and safety of these compounds (J. Pernak et al., 2011).

    • Pharmacological and Toxicological Screening : Morpholine derivatives have been evaluated for their potential as multi-action therapeutic agents, showing inhibitory effects on various enzymes and antimicrobial activities. This research is crucial for the development of new drugs for inflammatory diseases and other medical conditions (N. O. Can et al., 2017).

    • Neuroprotective Activity : The neuroprotective activity of morpholine derivatives has been evaluated, particularly in the context of traumatic brain injury. This research is vital for developing new treatments for neurological disorders (V. Prikhodko et al., 2021).

    Safety And Hazards



    • Irritating; avoid contact with eyes, skin, and respiratory tract.

    • Store in a closed container away from fire sources and oxidants.

    • Follow appropriate safety measures during use or storage.




  • Future Directions



    • Research on its applications, potential derivatives, and optimization for specific uses.




    properties

    IUPAC Name

    4-cyclopentylmorpholine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WQSGOPRYLPXKNG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)N2CCOCC2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H17NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80540515
    Record name 4-Cyclopentylmorpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80540515
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    155.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Cyclopentylmorpholine

    CAS RN

    39198-78-2
    Record name 4-Cyclopentylmorpholine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80540515
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    1-Morpholinocyclopentene (30 g; 0.2 mole) was mixed with phosphorous acid (16.4 g; 0.2 mole) and heated with stirring. As the temperature reached 70° an exothermic process took place taking the internal temperature to 105°. The viscosity of the reaction mixture increased as the reaction proceeded. After maintaining at 100°-105° for 30 mins. the reaction mixture was diluted and basified. Extraction with chloroform yielded N-cyclopentylmorpholine (72%). The product was characterized by 13C and 1H nmr spectra. ##STR16##
    Quantity
    30 g
    Type
    reactant
    Reaction Step One
    Quantity
    16.4 g
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Cyclopentylmorpholine
    Reactant of Route 2
    Reactant of Route 2
    4-Cyclopentylmorpholine
    Reactant of Route 3
    Reactant of Route 3
    4-Cyclopentylmorpholine
    Reactant of Route 4
    Reactant of Route 4
    4-Cyclopentylmorpholine
    Reactant of Route 5
    Reactant of Route 5
    4-Cyclopentylmorpholine
    Reactant of Route 6
    Reactant of Route 6
    4-Cyclopentylmorpholine

    Citations

    For This Compound
    2
    Citations
    A Inada, T Takahashi, K Kumagai… - Industrial & …, 2019 - ACS Publications
    … 4-Propylmorpholine (4, abbreviated as PrMP), 4-isopropylmorpholine (5), 4-butylmorpholine (6, abbreviated as BuMP), and 4-cyclopentylmorpholine (8, abbreviated as CPMP) were …
    Number of citations: 22 pubs.acs.org
    AS Reddy, VP Wanjari, SP Singh - Chemosphere, 2023 - Elsevier
    Forward osmosis (FO) is an emerging sustainable desalination technology; however, it is not a stand-alone process and requires an additional step to recover the water or regenerate …
    Number of citations: 1 www.sciencedirect.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.